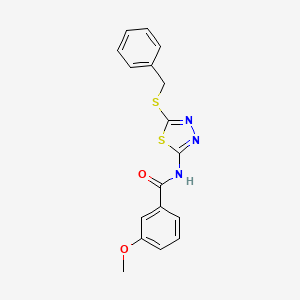

N-(5-(苄硫基)-1,3,4-噻二唑-2-基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(Benzylthio)-1H-tetrazole” is an organic compound used as an activator in the synthesis of oligonucleotides . It reacts with the phosphoramidite group to form a highly reactive intermediate, which then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .

Synthesis Analysis

The synthesis of “5-(benzylthio)-1,3,4-thiadiazol-2-amine” derivatives has been carried out effectively with the use of ultrasound . The reactions can be carried out from thiosemicarbazide and carbon disulfide .

Chemical Reactions Analysis

The reactions of “5-(benzylthio)-1,3,4-thiadiazol-2-amine” derivatives have been investigated computationally via density functional theory (DFT) calculations . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzylthio)-1H-tetrazole” include a melting point of 133 °C and it is insoluble in water . It has a molecular weight of 192.24 .

科学研究应用

光动力治疗应用

Pişkin、Canpolat 和 Öztürk (2020) 的研究深入探讨了新型锌酞菁化合物的合成和表征,这些化合物被苯磺酰胺衍生物基团取代,包括类似于 N-(5-(苄硫基)-1,3,4-噻二唑-2-基)-3-甲氧基苯甲酰胺的结构。由于这些化合物具有高单线态氧量子产率、良好的荧光性质和适当的光降解量子产率,因此它们在光动力治疗应用中表现出有希望的特性,这对于癌症治疗中的 II 型机制至关重要 (Pişkin、Canpolat 和 Öztürk,2020)。

抗菌性能

Desai、Rajpara 和 Joshi (2013) 探索了包含噻唑环的衍生物的合成和抗菌筛选,对各种细菌和真菌菌株表现出显着的抑制作用。这项研究突出了类似于 N-(5-(苄硫基)-1,3,4-噻二唑-2-基)-3-甲氧基苯甲酰胺的化合物对微生物疾病的潜在治疗干预,特别是对细菌和真菌感染 (Desai、Rajpara 和 Joshi,2013)。

抗惊厥和镇静催眠活性

Faizi 等人。(2017) 研究了一系列新的 4-噻唑烷酮衍生物作为抗惊厥剂,在电休克和戊四唑诱发的惊厥试验中表现出相当大的活性。特别是其中一种化合物显示出显着的镇静催眠活性,而不会损害学习和记忆,表明这些化合物作为药理剂进一步开发的潜力 (Faizi 等,2017)。

安全和危害

作用机制

Target of Action

Similar compounds, such as 5-(benzylthio)-1h-tetrazole, are known to be used as activators in the synthesis of oligonucleotides . The activator reacts with the phosphoramidite group to form a highly reactive intermediate .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets to form highly reactive intermediates . These intermediates could then participate in further reactions, leading to changes in the biochemical environment.

Biochemical Pathways

It is known that the regulation of metabolic pathways is a complex process involving the control of metabolite flux to ensure that the output of the pathways meets biological demand

Pharmacokinetics

Pharmacokinetic principles are fundamental to understanding how a drug behaves in the body, including its bioavailability

Result of Action

It is known that similar compounds can form highly reactive intermediates that participate in further reactions . These reactions could potentially lead to changes at the molecular and cellular levels.

属性

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-22-14-9-5-8-13(10-14)15(21)18-16-19-20-17(24-16)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRUDTJFUDRQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B2918110.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2918114.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2918117.png)

![1-Propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2918120.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2918127.png)

![N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2918128.png)

![2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2918129.png)